molecular formula C25H23ClN4O4 B605588 ARQ 531 CAS No. 2095393-15-8

ARQ 531

カタログ番号: B605588
CAS番号: 2095393-15-8
分子量: 478.9 g/mol
InChIキー: JSFCZQSJQXFJDS-QAPCUYQASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

ARQ 531の合成には、重要な中間体の調製と最終的なカップリング反応を含む、いくつかのステップが含まれます。正確な合成経路と反応条件は、所有権があり、詳細な情報は公表されていません。 this compoundは、特定の結合と官能基の形成を含む一連の化学反応によって合成されていることは知られています . 産業的な生産方法は、高収率と純度を確保するために、これらの合成経路の最適化を含んでいます。

化学反応の分析

Structural Basis for Kinase Inhibition

ARQ 531’s core structure enables targeted interactions with kinase domains:

  • Pyrrolopyrimidine scaffold forms bidentate hydrogen bonds with BTK’s hinge region residues (G475 and Y476) .
  • Chlorine substituent occupies a hydrophobic pocket between A428 and K430 side chains, enhancing binding affinity .
  • Tetrahydropyran methanol group facilitates water-mediated hydrogen bonding, improving solubility and pharmacokinetics .

Key Binding Interactions (BTK)

Interaction TypeResidues InvolvedFunctional Impact
Hydrogen bondingG475, Y476Anchors ATP-binding domain
HydrophobicA428, K430Stabilizes aromatic interactions
Solvent exposureTetrahydropyranEnhances bioavailability

Biochemical Reactivity and Kinase Selectivity

This compound exhibits reversible inhibition with slow dissociation kinetics (residence time: 51–59 minutes) . Its reactivity profile includes:

Inhibition Constants (IC₅₀)

Target KinaseIC₅₀ (nM)Significance
Wild-type BTK0.85Primary target
C481S-mutant BTK0.39Overcomes ibrutinib resistance
MEK1<100Suppresses ERK signaling
Lyn (Src family)<50Blocks upstream BCR signaling

Source: Biochemical kinase assays

  • ATP-competition : this compound binds BTK’s ATP-binding pocket without covalent interaction at C481, avoiding resistance mutations common to covalent inhibitors like ibrutinib .
  • Multi-kinase activity : Broad inhibition of Src, SYK, and MEK1 disrupts oncogenic signaling in leukemia cells .

Pharmacokinetic Reactivity

This compound demonstrates favorable absorption and sustained plasma exposure:

  • Oral bioavailability : 72% in cynomolgus monkeys .
  • Peak concentration (Cₘₐₓ) : 4,400 ng/mL at 10 mg/kg dose .
  • Half-life : Prolonged plasma retention (>75% of Cₘₐₓ at 24h) supports once-daily dosing .

Resistance Profile

This compound maintains activity against BTK C481S mutations due to its non-covalent binding mechanism. Comparative studies show:

ParameterThis compoundIbrutinib
BTK C481S IC₅₀0.39 nM>1,000 nM
Phospho-ERK inhibitionYesNo
SYK inhibitionYesNo

Source: Preclinical CLL models

Metabolic Stability

While detailed metabolic pathways remain under investigation, this compound’s design minimizes oxidative metabolism risks:

  • Low CYP450 inhibition : Predicted from structural analogs .
  • Stability in plasma : No significant degradation observed over 48h in vitro .

科学的研究の応用

Chronic Lymphocytic Leukemia (CLL)

ARQ 531 has demonstrated substantial anti-tumor activity in heavily pretreated patients with CLL. In a Phase 1 clinical trial, eight out of nine evaluable patients treated at doses of 65 mg or higher experienced a partial response, indicating significant efficacy . The drug was particularly effective in patients with ibrutinib-resistant CLL, where it inhibited BTK-mediated functions and improved survival rates compared to traditional therapies .

Table 1: Efficacy of this compound in CLL Clinical Trials

Study PhasePatient CohortsPartial Response RateMedian Survival
Phase 1Heavily pretreated CLL patients88.9% (8/9)Not reported
Phase 1Richter’s Transformation patients60% (3/5)Not reported

Acute Myeloid Leukemia (AML)

In preclinical studies, this compound exhibited anti-proliferative activity against AML cell lines and primary AML cells. The treatment led to decreased phosphorylation of oncogenic kinases and impaired colony formation . In vivo studies using the MOLM-13 xenograft model showed that this compound could effectively inhibit tumor progression and enhance survival when combined with venetoclax .

Table 2: Preclinical Efficacy of this compound in AML Models

Model TypeTreatmentOutcome
MOLM-13 XenograftThis compound aloneModest activity
MOLM-13 XenograftThis compound + VenetoclaxSynergistic effect observed

Case Study: Efficacy in Ibrutinib-Resistant CLL

In a notable case involving a patient with CLL who had developed resistance to ibrutinib due to a C481S mutation, treatment with this compound resulted in significant cytotoxicity and prolonged survival. The patient exhibited a marked reduction in lymphocyte counts and splenic weight after treatment . This case highlights the potential of this compound as a viable option for patients who have exhausted other therapeutic avenues.

Case Study: Combination Therapy in AML

A study focusing on the combination of this compound with venetoclax revealed promising results in AML models. The combination therapy not only enhanced anti-tumor activity but also improved pharmacokinetics compared to this compound alone. This suggests that combining agents targeting different pathways may yield better outcomes for patients with complex malignancies .

生物活性

ARQ 531 is a potent, reversible inhibitor of Bruton tyrosine kinase (BTK), primarily developed for treating chronic lymphocytic leukemia (CLL) and other B-cell malignancies, especially in cases resistant to ibrutinib. Its unique mechanism of action allows it to target both wild-type and mutant forms of BTK, particularly the C481S mutation associated with resistance to irreversible BTK inhibitors.

This compound functions by inhibiting BTK and several other kinases that play critical roles in B-cell receptor (BCR) signaling. This inhibition leads to decreased cell viability, migration, and activation of CLL cells. The compound also affects downstream signaling pathways, including those mediated by Src family kinases and ERK signaling pathways.

Preclinical Studies

  • In Vitro Studies :
    • This compound significantly reduces BCR-mediated signaling in CLL cells, as demonstrated in patient-derived samples .
    • In CLL cells with C481S BTK mutations, this compound showed substantial cytotoxicity (28% decrease in viability compared to vehicle control) after 72 hours of treatment .
  • In Vivo Studies :
    • In murine models, this compound outperformed ibrutinib in terms of survival rates. Mice treated with this compound had a median survival of 76 days compared to 78 days for the higher dose group, while those receiving ibrutinib had a median survival of only 38 days .
    • The treatment led to significant reductions in splenic weight and lymphocyte counts, indicating effective disease control .

Phase 1 Dose Escalation Study

  • Objective : To evaluate the safety, tolerability, and pharmacodynamics of this compound.
  • Results :
    • Out of 47 patients treated, 14 achieved partial responses (PRs) with tumor reductions observed up to 48% .
    • The drug was well tolerated across all dose levels without any dose-limiting toxicities reported .
Dose Level (mg) Tumor Reduction (%) Patient Outcomes
535Ongoing treatment
1033Ongoing treatment
1529Ongoing treatment

Case Studies

  • Case Study Example : A patient with a BTK C481S mutation who had undergone five prior systemic regimens including both ibrutinib and venetoclax showed a tumor reduction of 29% after eight weeks on a 15 mg dose of this compound .

Efficacy Against Resistance

This compound has been specifically designed to address resistance mechanisms associated with conventional BTK inhibitors. Its ability to inhibit not only BTK but also other kinases such as Lyn and MEK1 enhances its therapeutic potential.

Comparative Efficacy

In various models of B-cell malignancies including Richter’s transformation and diffuse large B-cell lymphoma (DLBCL), this compound demonstrated superior efficacy compared to traditional therapies like ibrutinib .

特性

IUPAC Name

(2-chloro-4-phenoxyphenyl)-[4-[[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-5-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O4/c26-21-10-17(34-16-4-2-1-3-5-16)8-9-19(21)23(32)20-11-27-24-22(20)25(29-14-28-24)30-15-6-7-18(12-31)33-13-15/h1-5,8-11,14-15,18,31H,6-7,12-13H2,(H2,27,28,29,30)/t15-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFCZQSJQXFJDS-QAPCUYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OCC1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC[C@@H]1NC2=NC=NC3=C2C(=CN3)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095393-15-8
Record name ARQ-531
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095393158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nemtabrutinib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTZ51LIXN4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。